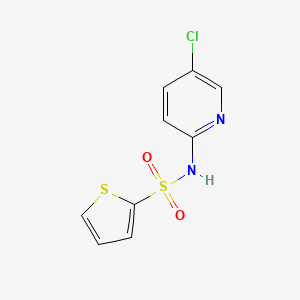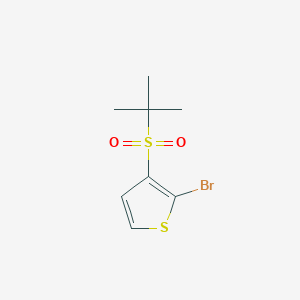
4-cyclohexyl-5-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1,2,4-triazole derivatives, including 4-cyclohexyl-5-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, are a class of compounds that have garnered significant interest due to their diverse biological and pharmacological activities. These compounds are known for their antibacterial, antifungal, anticancer, and herbicidal properties.
Synthesis Analysis
- The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiosemicarbazides under basic conditions. The crystal structures of these derivatives are influenced by various factors, including the nature of substituents and the conditions of the reaction.
Molecular Structure Analysis
- The molecular geometry of these compounds is characterized by X-ray diffraction analysis. The molecular structure is further supported by density functional theory (DFT) and Hartree-Fock calculations, which provide insights into the vibrational frequencies and chemical shift values.
Chemical Reactions and Properties
- 1,2,4-triazole derivatives participate in various chemical reactions due to their bifunctional nature, acting as potential electron donors. They react with different electrophilic reagents, leading to the formation of a variety of heterocyclic compounds.
Physical Properties Analysis
- These compounds exhibit notable physical properties, such as crystal packing and interaction energies. The physical properties are often analyzed using techniques like X-ray diffraction and DFT calculations.
Chemical Properties Analysis
- The chemical properties of 1,2,4-triazole derivatives are characterized by their reactivity and stability. Theoretical calculations like molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) studies provide insights into their chemical behavior.
References
- The information is based on a range of studies, including those by Koparır et al. (2013), Askerov et al. (2019), Ding et al. (2008), Nadeem et al. (2017), and Saeed et al. (2019) (Koparır et al., 2013), (Askerov et al., 2019), (Ding et al., 2008), (Nadeem et al., 2017), (Saeed et al., 2019).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of triazole-based compounds, including those similar to 4-cyclohexyl-5-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is in corrosion inhibition. These compounds have demonstrated superior efficiency in inhibiting the corrosion of mild steel in corrosive environments, as evidenced by weight loss technique, scanning electron microscopy, and adsorption isotherm studies. They fit well to the Langmuir isotherm model, indicating effective surface adsorption and corrosion protection (Al-amiery et al., 2020).
Antimicrobial Activities
Another important application is in the domain of antimicrobial activities. Various derivatives of 1,2,4-triazoles have been synthesized and found to exhibit good to moderate activities against a range of microorganisms. This property makes them potential candidates for developing new antimicrobial agents (Bektaş et al., 2010).
Cancer Research
In cancer research, derivatives of 1,2,4-triazole-thiones have been explored for their cytotoxic effects. Certain compounds synthesized from triazole-thiones have shown selective cytotoxicity against cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma cells. This indicates their potential in developing anticancer therapies (Šermukšnytė et al., 2022).
Crystal Structure Analysis
Triazole derivatives are also valuable in crystallography for understanding molecular structures and interactions. Investigations into their crystal structures can provide insights into the formation of heterocyclic compounds, which are pivotal in various biological activities (Ding et al., 2008).
Synthesis of Complex Metal Ions
These compounds are also instrumental in the synthesis and characterization of complexes with metal ions like Ni(II), Zn(II), Pd(II), and Pt(IV). Such complexes have shown potential as antimicrobial agents, indicating a broad spectrum of applications in pharmaceuticals and materials science (Al-Alzawi et al., 2023).
Nonlinear Optical Properties
They also play a role in the study of nonlinear optical properties. Investigations into the electronic, luminescent, and nonlinear optical characteristics of certain triazole derivatives have shown promising results, which could be beneficial in optical and electronic device applications (Nadeem et al., 2017).
Eigenschaften
IUPAC Name |
4-cyclohexyl-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-2-20-14-10-8-12(9-11-14)15-17-18-16(21)19(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEMESZWVLUZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methylphenyl)ethyl]-N'-phenylurea](/img/structure/B5541106.png)

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)
![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)
![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)
![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)
![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)